

A Technical Guide to the Natural Sources and Biosynthesis of Aliphatic Amines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:)Amine

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Introduction

Aliphatic amines, organic compounds characterized by a nitrogen atom bonded to at least one alkyl group, are ubiquitous in nature and play critical roles in a vast array of biological processes. Their functions range from serving as essential precursors for hormones and neurotransmitters to acting as signaling molecules and structural components of complex biomolecules. For researchers, scientists, and drug development professionals, a thorough understanding of the natural origins and biosynthetic pathways of these amines is paramount for fields spanning pharmacology, biochemistry, and biotechnology. This technical guide provides an in-depth exploration of the natural sources of aliphatic amines across the plant, animal, and microbial kingdoms, and delineates their intricate biosynthetic pathways.

Natural Sources of Aliphatic Amines

Aliphatic amines are widely distributed in nature, arising from both anabolic and catabolic processes. They can be found in living organisms as essential metabolites and are also significant products of the decomposition of organic matter.

Plants

Plants are a rich source of a diverse array of aliphatic amines, from simple monoamines to complex polyamines involved in growth, development, and stress responses. Methylamines, for

instance, are found in small quantities in various plant species. Polyamines such as putrescine, spermidine, and spermine are crucial for cell division, embryogenesis, and fruit development. Some plants also produce unique aliphatic amines as secondary metabolites, which can possess significant physiological activity.^{[1][2][3]}

Animals

In animals, aliphatic amines are fundamental to numerous physiological functions. Histamine, a well-known cyclic aliphatic amine, is a key mediator of immune responses and neurotransmission. The polyamines putrescine, spermidine, and spermine are also vital for cell proliferation and tissue repair in animals.^{[4][5][6][7][8]} The decomposition of animal tissues releases a variety of aliphatic amines, often referred to as ptomaines, such as cadaverine and putrescine, which are responsible for the characteristic odor of decay.

Microorganisms

Microorganisms, including bacteria and fungi, are significant producers of a wide range of aliphatic amines. These compounds can be metabolic end products or intermediates. For example, various bacterial species found in fermented foods and the gut microbiome can produce significant amounts of biogenic amines like tyramine, histamine, putrescine, and cadaverine through the decarboxylation of amino acids.^{[9][10][11][12]} Marine bacteria are known to produce trimethylamine (TMA) and trimethylamine N-oxide (TMAO), compounds with important roles in marine ecosystems and as osmolytes.^{[13][14][15][16][17]}

Quantitative Data on Aliphatic Amines in Natural Sources

The concentration of aliphatic amines in natural sources can vary significantly depending on the species, tissue, developmental stage, and environmental conditions. The following tables summarize some reported concentrations of common aliphatic amines.

Table 1: Concentration of Aliphatic Amines in Plant Tissues

Plant	Amine	Concentration	Reference
Tomato (ripe)	Putrescine	10-100 mg/kg	Fait, A., et al. (2008)
Orange	Putrescine	10-150 mg/kg	Fait, A., et al. (2008)
Spinach	Spermidine	10-60 mg/kg	Kalac, P. (2014)
Green pea	Spermidine	40-60 mg/kg	Kalac, P. (2014)
Soybean	Spermine	140-200 mg/kg	Kalac, P. (2014)
Wheat germ	Spermine	200-350 mg/kg	Kalac, P. (2014)
Hemp seed	N-trans-caffeoyltyramine	155.2 mg/kg	(Taylor & Francis Online)
White peppercorn	N-trans-feruloyltyramine	1121.5 mg/kg	(Taylor & Francis Online)
Fruits (various)	Total Amines	<10 mg/kg	[2]
Vegetables (various)	Total Amines	<10 mg/kg	[2]

Table 2: Concentration of Aliphatic Amines in Animal Tissues

Animal Tissue	Amine	Concentration	Reference
Pork (fresh)	Putrescine	< 1 mg/kg	[18]
Chicken (fresh)	Putrescine	< 2 mg/kg	[18]
Beef (fresh)	Spermidine	5-15 mg/kg	[18]
Lamb (fresh)	Spermine	10-25 mg/kg	[18]
Rat Liver	Spermidine	~600 nmol/g	[5]
Rat Brain	Spermine	~150 nmol/g	[4]
Atlantic Salmon (raw)	Histamine	256.1 mg/kg	[19]
Atlantic Mackerel (raw)	Histamine	188.2 mg/kg	[19]

Table 3: Production of Aliphatic Amines by Microorganisms

Microorganism	Amine	Production Level	Reference
Lactobacillus sp.	Cadaverine	up to 19.72 ppm	[9]
Lactobacillus sp.	Tyramine	up to 267.48 ppm	[9]
Leuconostoc mesenteroides	Histamine	up to 83.23 ppm	[9][11]
Enterobacter cloacae	Histamine	>3000 µg/ml	(ResearchGate)
Various spoilage bacteria	Trimethylamine	Varies	[13][16]

Biosynthesis of Aliphatic Amines

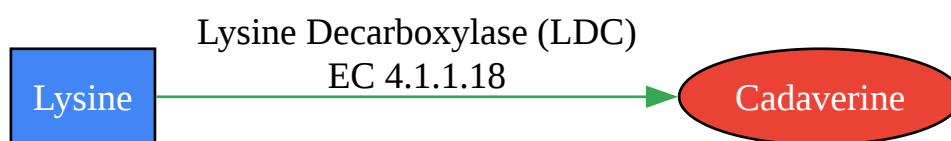
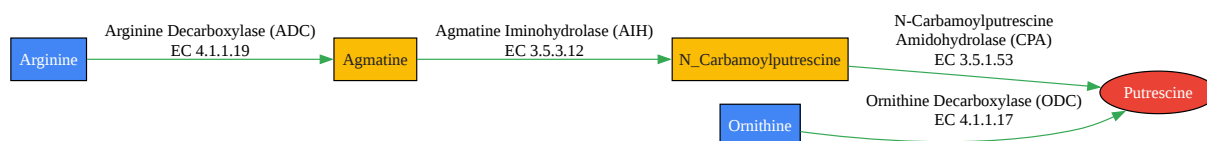
The biosynthesis of aliphatic amines primarily occurs through the decarboxylation of amino acids, a reaction catalyzed by a class of enzymes known as amino acid decarboxylases. These enzymes often require pyridoxal phosphate (PLP) as a cofactor.

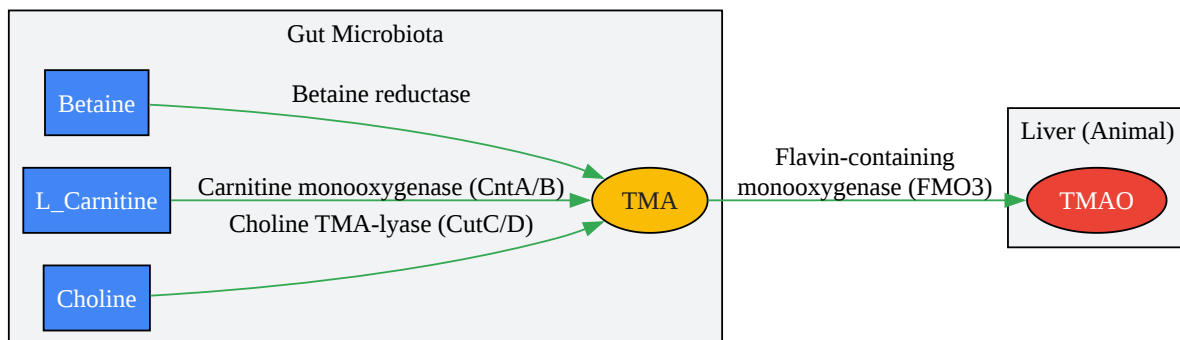
Biosynthesis of Putrescine

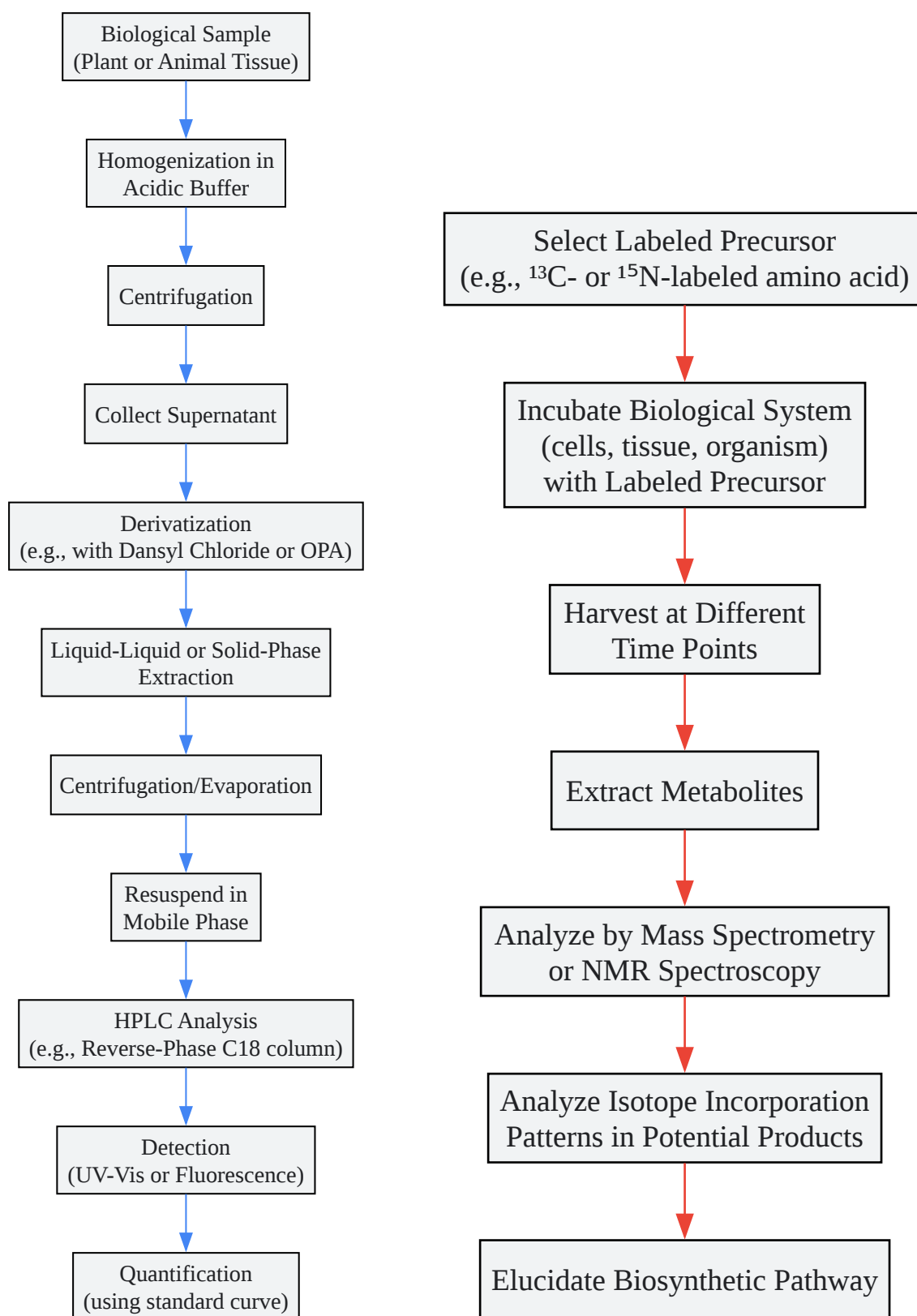
Putrescine, a diamine, is a central molecule in polyamine biosynthesis and can be synthesized via two main pathways:

- From Ornithine: The direct decarboxylation of ornithine is catalyzed by ornithine decarboxylase (ODC; EC 4.1.1.17). This is the primary pathway in animals and some microorganisms.[20][21][22][23][24]
- From Arginine: In plants and many bacteria, putrescine is synthesized from arginine. This pathway involves three enzymatic steps:
 - Arginine is decarboxylated to agmatine by arginine decarboxylase (ADC; EC 4.1.1.19).
 - Agmatine is converted to N-carbamoylputrescine by agmatine iminohydrolase (AIH; EC 3.5.3.12).

- N-carbamoylputrescine is hydrolyzed to putrescine by N-carbamoylputrescine amidohydrolase (CPA; EC 3.5.1.53).







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- To cite this document: BenchChem. [A Technical Guide to the Natural Sources and Biosynthesis of Aliphatic Amines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b215040#natural-sources-and-biosynthesis-of-aliphatic-amines]

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